Dimethyl (fluoromethyl)propanedioate

Description

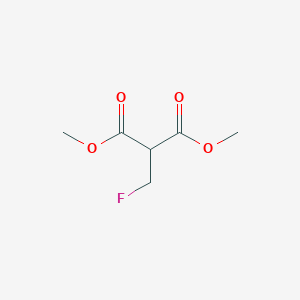

Dimethyl (fluoromethyl)propanedioate is a fluorinated derivative of propanedioate esters, characterized by a fluoromethyl (-CH2F) substituent on the malonate backbone. Its structure consists of two methyl ester groups and a fluoromethyl group attached to the central carbon atom (CH(COOCH3)2-CH2F). This compound is of interest in organic synthesis and pharmaceutical chemistry due to the unique electronic and steric effects imparted by the fluorine atom, which can enhance metabolic stability and modulate reactivity in downstream applications .

Properties

CAS No. |

83049-85-8 |

|---|---|

Molecular Formula |

C6H9FO4 |

Molecular Weight |

164.13 g/mol |

IUPAC Name |

dimethyl 2-(fluoromethyl)propanedioate |

InChI |

InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |

InChI Key |

QPBVIASOCZLEGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CF)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dimethyl Malonate with Fluoromethyl Halides

A direct method involves the alkylation of dimethyl malonate with fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions. This approach mirrors the synthesis of diisobutyl dimethyl malonate, where sodium methoxide facilitates nucleophilic substitution.

Reaction Scheme:

$$

\text{Dimethyl malonate} + \text{Fluoromethyl bromide} \xrightarrow{\text{NaOCH}_3, \text{MeOH}} \text{Dimethyl (fluoromethyl)propanedioate}

$$

Key Parameters:

- Base: Sodium methoxide (1–3 equivalents relative to dimethyl malonate).

- Solvent: Methanol or toluene, depending on reaction step.

- Temperature: 50–130°C, optimized to balance reaction rate and byproduct formation.

- Yield: Expected 70–90% based on analogous reactions with bromo- or chloroalkanes.

Challenges:

Fluorination of Chloromethyl or Hydroxymethyl Intermediates

An indirect route involves synthesizing a chloromethyl or hydroxymethyl malonate intermediate, followed by halogen exchange. For example, dimethyl (chloromethyl)propanedioate could undergo nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF):

Reaction Scheme:

$$

\text{Dimethyl (chloromethyl)propanedioate} + \text{KF} \xrightarrow{\text{DMSO}} \text{this compound}

$$

Optimization Considerations:

Diazotization and Coupling Reactions

Patent CN109336762B demonstrates the use of diazonium salts to functionalize malonate esters. While this method typically targets aromatic substituents, adapting it for aliphatic fluoromethyl groups may involve:

- Generating a fluoromethyl diazonium salt (challenging due to instability).

- Coupling with dimethyl malonate under basic conditions.

Feasibility Assessment:

- Diazonium intermediates for aliphatic fluoromethyl groups are highly reactive and prone to decomposition, making this route less practical compared to alkylation or fluorination.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (Estimated) |

|---|---|---|---|

| Alkylation with FCH₂X | Direct, fewer steps | Requires stable fluoromethyl halides | 70–90% |

| Halogen Exchange | Utilizes stable intermediates | Multi-step, requires harsh conditions | 60–80% |

| Diazotization | Potential for regioselectivity | Limited applicability for aliphatic chains | <50% |

Experimental Protocols and Data

Alkylation Procedure (Adapted from CN103880671A)

Materials:

- Dimethyl malonate (1.65 mol), fluoromethyl bromide (1.65 mol), sodium methoxide (1.65 mol), methanol (600 mL).

Procedure:

- Dissolve sodium methoxide in methanol under reflux.

- Add dimethyl malonate dropwise, followed by fluoromethyl bromide.

- Reflux for 16 hours, then concentrate under reduced pressure.

- Purify via vacuum distillation (20 mmHg, collect 84–86°C fraction).

Expected Results:

Fluorination of Chloromethyl Intermediate

Materials:

- Dimethyl (chloromethyl)propanedioate (1.0 mol), KF (2.0 mol), DMSO (500 mL).

Procedure:

- Heat KF and chloromethyl intermediate in DMSO at 100°C for 24 hours.

- Quench with water, extract with ethyl acetate, and distill.

Challenges:

- Incomplete conversion due to fluoride’s poor nucleophilicity.

- Side products from elimination (e.g., unsaturated esters).

Chemical Reactions Analysis

Types of Reactions

Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.

Scientific Research Applications

Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

- The fluoromethyl group introduces strong electronegativity and C-F bond stability, reducing susceptibility to hydrolysis compared to chloromethyl analogs .

- Compared to nitro-substituted derivatives (e.g., 6d), fluoromethyl lacks resonance effects but offers steric similarity to hydrogen, enabling bioisosteric replacement in drug design .

Physical and Chemical Properties

Physical Properties

Spectroscopic Data

- NMR: ¹H NMR: Fluoromethyl protons resonate at δ 4.5–5.0 (split by ¹⁹F coupling) . ¹⁹F NMR: Distinct singlets near δ -220 ppm, absent in non-fluorinated analogs . ¹³C NMR: Carbon adjacent to fluorine shows deshielding (δ 75–80 ppm) .

IR : C-F stretch at 1100–1200 cm⁻¹, absent in analogs like dimethyl propanedioate .

Reactivity

- Fluoromethyl vs. Chloromethyl : Fluorine’s electronegativity reduces nucleophilicity, making fluoromethyl derivatives less reactive in SN2 reactions but more stable toward hydrolysis .

- Nitro vs. Fluoromethyl : Nitro groups activate the malonate core for cyclization (e.g., lactam formation), whereas fluoromethyl groups prioritize steric and electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.